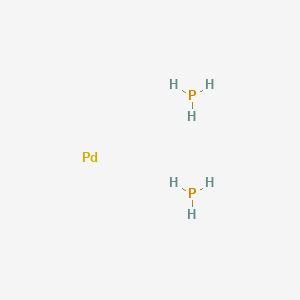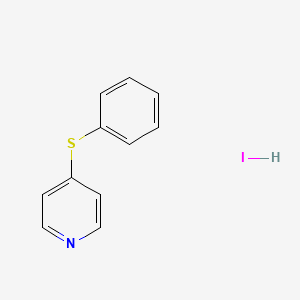![molecular formula C21H21ClN2O4 B14445747 Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate CAS No. 76578-39-7](/img/structure/B14445747.png)
Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate is a chemical compound that belongs to the class of aromatic ethers and quinoxaline derivatives It is characterized by the presence of a butyl ester group attached to a phenoxypropanoic acid moiety, which is further substituted with a 6-chloroquinoxalin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate typically involves the esterification of 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid with butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to its dihydro derivatives.
Substitution: The chloro group in the quinoxaline ring can be substituted with nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino or thiol-substituted quinoxaline derivatives.
Scientific Research Applications
Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate: An ethyl ester analog with similar chemical properties.
Quizalofop-P-ethyl: A proherbicide used to control grass weeds, structurally related to Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate.
Uniqueness
This compound is unique due to its butyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl ester analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
76578-39-7 |
|---|---|
Molecular Formula |
C21H21ClN2O4 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
butyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C21H21ClN2O4/c1-3-4-11-26-21(25)14(2)27-16-6-8-17(9-7-16)28-20-13-23-19-12-15(22)5-10-18(19)24-20/h5-10,12-14H,3-4,11H2,1-2H3 |
InChI Key |
GCIFBKFBVYLJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


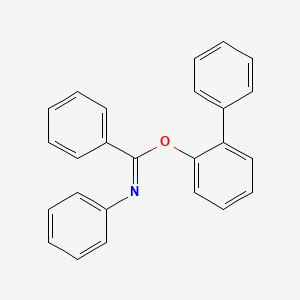
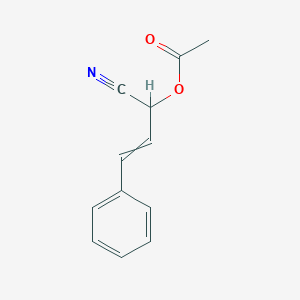
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
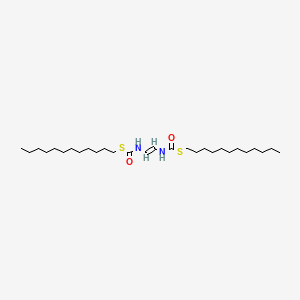
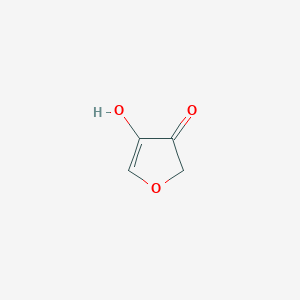


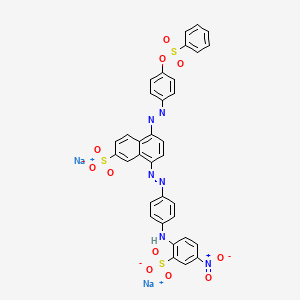
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)

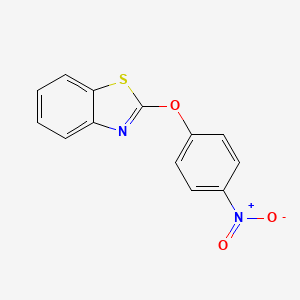
![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
